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Compound of Interest

Compound Name: 6-Ethyl-2,3-dimethylpyridine

Cat. No.: B074018

IUPAC Name: 6-Ethyl-2,3-dimethylpyridine

This technical guide provides a comprehensive overview of 6-Ethyl-2,3-dimethylpyridine, a
polysubstituted pyridine derivative. This document is intended for researchers, scientists, and
professionals in the field of drug development and organic chemistry, offering insights into its
chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

6-Ethyl-2,3-dimethylpyridine is a heterocyclic aromatic compound with the molecular formula
CoH13N.[1][2] Its structure consists of a pyridine ring substituted with an ethyl group at the 6-
position and two methyl groups at the 2- and 3-positions. The physicochemical properties of
this compound are summarized in the table below.
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Property Value Source
Molecular Formula CoHisN PubChem[1]
Molecular Weight 135.21 g/mol PubChem[1]
CAS Number 1463-01-0 PubChem[1]
IUPAC Name 6-ethyl-2,3-dimethylpyridine PubChem[1]
Canonical SMILES CCC1=NC(=C(C=C1)C)C PubChem[1]
InChl=1S/C9H13N/c1-4-9-6-5-
InChl PubChem[1]
7(2)8(3)10-9/h5-6H,4H2,1-3H3
MMOOOQAABWPBQJ-
InChlKey PubChem[1]
UHFFFAOYSA-N
Computed XLogP3 2.4 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor
1 PubChem[1]
Count
Rotatable Bond Count 1 PubChem[1]
Exact Mass 135.104799419 Da PubChem[1]
Monoisotopic Mass 135.104799419 Da PubChem[1]
Topological Polar Surface Area  12.9 A2 PubChem[1]
Heavy Atom Count 10 PubChem[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 6-Ethyl-
2,3-dimethylpyridine. While a complete set of experimental spectra is not readily available in
the public domain, the following data has been reported:
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Spectroscopy Type Data Source
A 13C NMR spectrum is

13C NMR _ PubChem[1]
available.

Experimental data not

1H NMR _
available.
Experimental data not
available. A mass spectrum for
Mass Spectrometry the isomer 3-ethyl-2,6- PubChem|[3]

dimethylpyridine shows a

molecular ion peak at m/z 135.

Experimental data not
Infrared (IR) Spectroscopy )
available.

Synthesis of Polysubstituted Pyridines

While a specific experimental protocol for the synthesis of 6-Ethyl-2,3-dimethylpyridine is not
detailed in the available literature, the synthesis of polysubstituted pyridines can be achieved
through various established methods. One such versatile method is the Bohimann-Rahtz
pyridine synthesis.[4] This reaction involves the condensation of an enamine with a (3-ketoester
or a 1,3-dicarbonyl compound, followed by cyclization and aromatization.

General Experimental Protocol: Modified Bohlmann-
Rahtz Synthesis

This protocol describes a general one-pot, three-component synthesis of polysubstituted
pyridines and can be adapted for the synthesis of 6-Ethyl-2,3-dimethylpyridine.[4]

Materials:
» [(-Ketoester (e.g., ethyl acetoacetate)
o Enamine (derived from an appropriate ketone and a secondary amine)

e Ammonium acetate
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» Ethanol (or other suitable solvent)

Procedure:

A mixture of the B-ketoester (1 equivalent), the enamine (1 equivalent), and ammonium
acetate (1.5 equivalents) is dissolved in ethanol.

e The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC)
until the starting materials are consumed.

o Upon completion, the solvent is removed under reduced pressure.

e The residue is purified by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired polysubstituted
pyridine.

To synthesize 6-Ethyl-2,3-dimethylpyridine using this approach, appropriate precursors would
be required to introduce the ethyl and dimethyl substitutions at the desired positions of the
pyridine ring.

Relevance in Drug Development and Medicinal
Chemistry

The pyridine scaffold is a prominent structural motif in a vast number of pharmaceuticals and
biologically active compounds.[5] Its presence is often associated with favorable
pharmacokinetic properties and the ability to engage in various biological interactions. While
specific biological activity for 6-Ethyl-2,3-dimethylpyridine is not extensively documented, the
general importance of substituted pyridines in drug discovery is well-established.

Polysubstituted pyridines are known to exhibit a wide range of biological activities, including but
not limited to:

» Antihypertensive agents: The dihydropyridine class of calcium channel blockers, such as
nifedipine and amlodipine, are based on a substituted pyridine core.

» Antimicrobial agents: Many pyridine derivatives have shown potent antibacterial and
antifungal properties.
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e Anticancer agents: The pyridine ring is a key component in several kinase inhibitors and
other anticancer drugs.

o Central Nervous System (CNS) active agents: The structural diversity of substituted
pyridines has been exploited to develop drugs targeting various CNS receptors and
enzymes.

The specific substitution pattern of 6-Ethyl-2,3-dimethylpyridine, with its combination of alkyl
groups, may confer specific lipophilicity and steric properties that could be explored for
potential biological targets. Further research into the biological evaluation of this compound is
warranted to uncover its potential therapeutic applications.

Experimental and Characterization Workflow

The synthesis and characterization of a novel polysubstituted pyridine like 6-Ethyl-2,3-
dimethylpyridine typically follows a structured workflow to ensure the purity and correct
structural assignment of the final compound.
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Caption: General workflow for the synthesis, characterization, and evaluation of a
polysubstituted pyridine.

This guide provides a foundational understanding of 6-Ethyl-2,3-dimethylpyridine based on
currently available scientific information. Further experimental investigation is necessary to fully
elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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